molecular formula C24H22N4OS B2440155 N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 690249-28-6

N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

Cat. No.: B2440155
CAS No.: 690249-28-6
M. Wt: 414.53
InChI Key: LLBHQKGAELZPKL-UHFFFAOYSA-N
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Description

N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. The triazole ring is then functionalized with a phenyl group.

The next step involves the introduction of the thioether linkage. This can be achieved by reacting the triazole derivative with a thiol compound under suitable conditions, such as in the presence of a base like sodium hydride. Finally, the benzyl and phenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the triazole ring or other functional groups using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and phenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction could yield different triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound could be used in studies to understand the interactions of triazole derivatives with biological systems, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-((5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-benzyl-2-((4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-benzyl-2-((4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

What sets N-benzyl-3-phenyl-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide apart from similar compounds is its specific substitution pattern and the presence of both benzyl and phenyl groups, which could confer unique biological and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-3-phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4OS/c29-22(25-17-18-10-4-1-5-11-18)16-21(19-12-6-2-7-13-19)30-24-26-23(27-28-24)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBHQKGAELZPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)SC3=NNC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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